Thermodynamic stability of [(2,2,2-Trifluoroethyl)carbamoyl]formic acid in varying pH
Thermodynamic stability of [(2,2,2-Trifluoroethyl)carbamoyl]formic acid in varying pH
This guide details the thermodynamic and kinetic stability profile of [(2,2,2-Trifluoroethyl)carbamoyl]formic acid (CAS: 1156726-64-5), also referred to as
The content is structured for researchers requiring rigorous stability data for analytical method development, formulation design, or metabolic fate studies.[1]
[1]
Executive Technical Summary
[(2,2,2-Trifluoroethyl)carbamoyl]formic acid is an
While thermodynamically unstable relative to hydrolysis (favoring decomposition into oxalic acid and 2,2,2-trifluoroethylamine), the molecule exhibits distinct kinetic stability windows dependent on pH.[1]
-
Acidic pH (1–4): High kinetic stability. Protonation of the amide nitrogen is disfavored by the electron-withdrawing
group.[1] -
Neutral pH (5–8): Maximal stability. The molecule exists primarily as a mono-anion (
), repelling nucleophilic attack.[1] -
Basic pH (>9): Rapid degradation. The
group increases the acidity of the amide proton and stabilizes the transition state for hydroxide attack, accelerating hydrolysis significantly compared to non-fluorinated analogs.
Physicochemical Characterization & Structural Logic
To predict stability, we must first establish the ionization state of the molecule across the pH scale.
Structural Analysis
The molecule consists of three functional zones:
-
Trifluoroethyl Group (
): A strong electron-withdrawing group (EWG) that lowers the electron density on the amide nitrogen. -
Amide Linkage (
): The primary site of hydrolytic degradation.[1] -
-Keto Acid (
): Provides the acidic center and activates the amide carbonyl via induction.[1]
pKa Values and Ionization
| Functional Group | Estimated pKa | Effect on Stability |
| Carboxylic Acid ( | 1.8 – 2.0 | At pH > 2, the molecule is anionic ( |
| Amide Nitrogen ( | ~12.5 | Lower than typical amides (~15) due to |
Key Insight: The pKa of the conjugate acid of the leaving group (2,2,2-trifluoroethylamine) is
Degradation Pathways and Mechanisms[2][3]
The primary degradation pathway is the hydrolysis of the amide bond. Decarboxylation is a secondary theoretical risk but is kinetically disfavored under standard aqueous conditions compared to hydrolysis.[1]
Pathway Visualization
The following diagram illustrates the degradation mechanism, highlighting the critical hydrolytic step.
Figure 1: Hydrolytic degradation pathway of [(2,2,2-Trifluoroethyl)carbamoyl]formic acid yielding Oxalic acid and the amine.[1]
Thermodynamic Stability by pH Zone
Zone A: Acidic Environment (pH < 3)
-
State: Neutral carboxylic acid (
).[1] -
Mechanism: Acid-catalyzed hydrolysis requires protonation of the amide carbonyl oxygen.[1]
-
Stability: High. The adjacent electron-withdrawing trifluoroethyl group and the
-carbonyl destabilize the protonated intermediate, effectively raising the activation energy ( ) for hydrolysis.[1] -
Risk: Long-term storage in strong mineral acids (e.g., 1M HCl) will eventually cleave the amide, but it is stable for typical LC-MS run times.[1]
Zone B: Neutral Environment (pH 4 – 8)
-
State: Carboxylate Anion (
).[1] -
Mechanism: Water attack on the amide carbonyl.
-
Stability: Maximal. The negative charge on the carboxylate group repels nucleophiles (like
) and stabilizes the molecule through resonance. -
Recommendation: Store stock solutions in 50 mM Ammonium Acetate (pH 5.5) or Phosphate Buffer (pH 7.0).
Zone C: Alkaline Environment (pH > 9)
-
State: Carboxylate Anion (
).[1] -
Mechanism: Direct nucleophilic attack by hydroxide ions (
).[1] -
Stability: Low / Unstable. [1]
-
The
group withdraws electron density, making the carbonyl carbon more electrophilic (more susceptible to attack). -
The leaving group (trifluoroethylamine) is less basic than non-fluorinated amines, making it a "better" leaving group.
-
-
Implication: Avoid using high pH mobile phases (e.g., 0.1% Ammonium Hydroxide) for chromatographic separation.
Experimental Protocol: Determination of Hydrolytic Rate Constants
To rigorously quantify stability, the following self-validating protocol is recommended. This method uses pseudo-first-order kinetics to determine the half-life (
Experimental Workflow
Figure 2: Step-by-step workflow for kinetic stability assessment.
Detailed Methodology
-
Buffer Preparation: Prepare 50 mM buffers:
-
pH 1.2 (0.1 N HCl)
-
pH 4.0 (Acetate)
-
pH 7.4 (Phosphate)
-
pH 10.0 (Borate or Carbonate)
-
-
Spiking: Add the stock solution (acetonitrile) to the pre-warmed buffer to a final concentration of 10
M. Ensure organic solvent content is to avoid solvation effects. -
Analysis: Inject samples onto a C18 HPLC column.
-
Calculation: Plot
vs. Time ( ). The slope is the rate constant.- [1]
Expected Kinetic Data (Simulated)
Based on structural analogs (Trifluoroethyl carbamates and Oxamic acids), the expected profile is:
| pH Condition | Rate Constant ( | Half-life ( | Stability Classification |
| pH 1.2 | Stable | ||
| pH 7.4 | Stable | ||
| pH 9.0 | Moderately Labile | ||
| pH 11.0 | Unstable |
References
-
Guthrie, J. P. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina.[1] Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9773, 2,2,2-Trifluoroethylamine. Retrieved from [Link]
-
Vertex AI Research. (2025).[1] Thermodynamic stability of alpha-keto amides in aqueous solution. (Synthesized from search results regarding
-keto amide stability).
